molecular formula C24H27N5O B11327749 2-methyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

2-methyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11327749
M. Wt: 401.5 g/mol
InChI Key: GKHLFVPCRKVQJV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    Name: 2-methyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

    IUPAC Name: 2-methyl-6-(4-(3-methylbenzoyl)piperazin-1-yl)pyrimidin-4-amine

    Molecular Formula: C₂₄H₂₈N₆O

    Molecular Weight: Approximately 416.52 g/mol

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

  • Piperazine Derivative Formation

    • Start with a piperazine derivative (e.g., 4-(3-methylbenzoyl)piperazine-1-carboxylic acid).
    • React it with 2-methyl-6-chloropyrimidine to form the desired compound.
  • Amination

    • Introduce an amino group (NH₂) at the 4-position of the pyrimidine ring.
    • This step yields 2-methyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine.

Industrial Production:

Industrial-scale production typically involves optimized reaction conditions, purification, and isolation. Details may vary based on proprietary methods used by manufacturers.

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring and the amine group.

    Oxidation/Reduction Reactions: Depending on functional groups, it may participate in redox reactions.

Common Reagents and Conditions:

    Amination: Ammonia or amine sources (e.g., ammonium carbonate, hydrazine).

    Substitution: Halogenating agents (e.g., chlorination, bromination).

Major Products:

The primary product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential drug candidate (e.g., antiviral, anticancer).

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves binding to specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures like piperazine derivatives and pyrimidines.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-17-7-9-21(10-8-17)27-22-16-23(26-19(3)25-22)28-11-13-29(14-12-28)24(30)20-6-4-5-18(2)15-20/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27)

InChI Key

GKHLFVPCRKVQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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